molecular formula C14H13NOS B12051324 6-(4-(Ethylthio)phenyl)nicotinaldehyde

6-(4-(Ethylthio)phenyl)nicotinaldehyde

Cat. No.: B12051324
M. Wt: 243.33 g/mol
InChI Key: PDCZCFBSFOLVBU-UHFFFAOYSA-N
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Description

6-(4-(Ethylthio)phenyl)nicotinaldehyde is a high-purity chemical building block designed for research applications, particularly in medicinal chemistry and materials science. The compound features a nicotinaldehyde core linked to a phenyl ring substituted with an ethylthio group. This structure incorporates two key functional sites: the aldehyde group on the pyridine ring is a versatile handle for synthetic transformations such as condensation reactions to form imines or Schiff bases, while the ethylthio group can influence the compound's electronic properties and lipophilicity. As a result, this reagent is valuable for constructing more complex molecular architectures, potentially serving as a key intermediate in the development of pharmaceutical candidates or functional organic materials. The product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Proper storage conditions are in a sealed container under inert atmosphere at 2-8°C.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

6-(4-ethylsulfanylphenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C14H13NOS/c1-2-17-13-6-4-12(5-7-13)14-8-3-11(10-16)9-15-14/h3-10H,2H2,1H3

InChI Key

PDCZCFBSFOLVBU-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=C(C=C1)C2=NC=C(C=C2)C=O

Origin of Product

United States

Retrosynthetic Analysis of 6 4 Ethylthio Phenyl Nicotinaldehyde

Strategic Disconnections Targeting the Pyridine-Aryl Bond

The central carbon-carbon bond connecting the pyridine (B92270) and phenyl rings is a prime candidate for disconnection. This retrosynthetic step suggests a cross-coupling reaction as the corresponding forward synthetic transformation. The Suzuki-Miyaura coupling is a powerful and widely used method for forming such aryl-aryl bonds, utilizing a palladium catalyst to couple an organoboron compound with an organohalide. wikipedia.orgyonedalabs.comorganic-chemistry.org

Two primary retrosynthetic pathways emerge from this disconnection:

Pathway A: Disconnecting the bond leads to a pyridyl halide and a phenylboronic acid derivative. The forward reaction would involve the coupling of 6-halonicotinaldehyde (where the halogen is typically chlorine or bromine) with 4-(ethylthio)phenylboronic acid .

Pathway B: Alternatively, the disconnection can suggest the coupling of a 6-boronic acid (or ester) substituted nicotinaldehyde with a 1-halo-4-(ethylthio)benzene .

The Suzuki-Miyaura reaction is renowned for its versatility and tolerance of various functional groups. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. organic-chemistry.org Nickel-catalyzed cross-couplings have also emerged as a viable alternative to palladium-based systems for similar transformations. nih.gov

Interactive Data Table: Illustrative Conditions for Suzuki-Miyaura Coupling

Users can filter and sort this table based on catalyst, ligand, or coupling partners to understand the variables in a typical Suzuki-Miyaura reaction.

Coupling Partner 1Coupling Partner 2Palladium SourceLigandBaseSolventReference
Aryl HalideArylboronic AcidPd(OAc)₂PCy₃K₃PO₄Toluene organic-chemistry.org
6-ChloropurinePhenylboronic AcidNa₂PdCl₄cataCXium F sulfNa₂CO₃Water/n-Butanol nih.gov
Aryl ChlorideArylboronic AcidPd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane organic-chemistry.org
Aryl TriflateArylboronic AcidPd(OAc)₂SPhosK₃PO₄2-Methyl-THF wikipedia.org
5-Bromonicotinic Acidp-Fluorophenylboronic AcidNot SpecifiedNot SpecifiedNot SpecifiedNot Specified google.com

Retrospective Pathways for Installing the Thioether Functionality on the Aryl Ring

The ethylthio group (-S-CH₂CH₃) on the phenyl ring can be disconnected in two logical ways, suggesting different synthetic approaches in the forward direction.

Aryl C-S Bond Disconnection: This strategy breaks the bond between the phenyl ring and the sulfur atom. In the forward synthesis, this corresponds to the formation of an aryl thioether. Palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig thioetherification, are a modern and effective method for this transformation, coupling an aryl halide with a thiol. wikipedia.orgnih.gov This reaction proceeds via a catalytic cycle involving oxidative addition, association of the thiolate, and reductive elimination. nih.gov This approach would involve reacting a precursor such as 6-(4-bromophenyl)nicotinaldehyde with ethanethiol in the presence of a suitable palladium catalyst and base.

S-Alkyl Bond Disconnection: This disconnection breaks the bond between the sulfur atom and the ethyl group. This suggests an alkylation of a thiophenol precursor in the forward synthesis. For instance, a molecule like 6-(4-mercaptophenyl)nicotinaldehyde could be treated with an ethylating agent, such as ethyl iodide or ethyl bromide , in the presence of a base to deprotonate the thiol.

Interactive Data Table: Comparison of Thioether Synthesis Methods

This table allows users to compare the key features of different methods for forming the C-S bond.

MethodKey PrecursorsCatalyst/ReagentKey FeaturesReference
Buchwald-Hartwig CouplingAryl Halide, ThiolPalladium complex (e.g., Pd(dba)₂) + Ligand (e.g., Biaryl phosphine)High functional group tolerance; mild conditions. wikipedia.orgnih.gov
Nickel-Catalyzed CouplingAryl Thioether, Amine (for amination, principle extends to thiols)Nickel complex (e.g., Ni-dcype)Uses a more earth-abundant metal than palladium. acs.org
Thiol AlkylationThiophenol, Alkyl HalideBase (e.g., NaH, K₂CO₃)Classic nucleophilic substitution; straightforward for simple substrates.N/A

Deconstructive Analysis of the Nicotinaldehyde Aldehyde Group

The aldehyde functional group on the pyridine ring is an intermediate oxidation state between an alcohol and a carboxylic acid, offering several retrosynthetic possibilities. google.com

Oxidation of a Primary Alcohol: The aldehyde can be disconnected to a primary alcohol. The forward reaction is a selective oxidation. The precursor would be [6-(4-(ethylthio)phenyl)pyridin-3-yl]methanol . This oxidation must be performed with mild reagents such as Pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or under Swern oxidation conditions to prevent over-oxidation to the corresponding carboxylic acid. chemistrysteps.com

Reduction of a Carboxylic Acid Derivative: The aldehyde can be viewed as a reduced form of a carboxylic acid or one of its derivatives. Direct reduction of a carboxylic acid to an aldehyde is challenging, but reduction of an ester or other derivative is a common strategy.

Ester Reduction: The precursor ethyl 6-(4-(ethylthio)phenyl)nicotinate can be reduced to the target aldehyde using a sterically hindered and selective reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). chemistrysteps.com At this temperature, the reaction can be stopped at the aldehyde stage after hydrolysis of the hemiacetal intermediate.

Amide Reduction: Certain amides can be selectively reduced. For example, a patented process describes the reduction of nicotinic acid morpholinamides to nicotinaldehydes using a modified lithium aluminum hydride reagent. google.comgoogle.com

Reduction of a Nitrile: The aldehyde can be formed from a nitrile. The precursor 6-(4-(ethylthio)phenyl)nicotinonitrile can be reduced with a reagent like DIBAL-H, which first forms an imine intermediate that is then hydrolyzed to the aldehyde during aqueous workup. wikipedia.org

Interactive Data Table: Synthetic Routes to the Aldehyde Functional Group

Users can sort this table by precursor type or reaction class to evaluate different methods for aldehyde synthesis.

Precursor TypeReaction ClassKey Reagent(s)NotesReference
Primary AlcoholOxidationPCC, DMP, or Swern conditionsAvoids over-oxidation to carboxylic acid. chemistrysteps.com
EsterPartial ReductionDIBAL-H at -78 °CLow temperature is critical to prevent reduction to the alcohol. chemistrysteps.com
Carboxylic Acid MorpholinamidePartial ReductionLithium triethoxyaluminum hydrideA specialized method for nicotinic acid derivatives. google.comgoogle.com
NitrileReduction/HydrolysisDIBAL-H, then H₃O⁺Provides the aldehyde after hydrolysis of an imine intermediate. chemistrysteps.comwikipedia.org

Synthetic Methodologies for 6 4 Ethylthio Phenyl Nicotinaldehyde and Analogs

Synthesis of the Nicotinaldehyde Heterocyclic Core

The nicotinaldehyde moiety serves as the foundational scaffold for the target molecule. Its synthesis can be approached through several key strategies, starting from readily available pyridine (B92270) precursors. These methods include the functionalization of pyridine nitriles, reductive transformations of nicotinic acid derivatives, and the strategic use of halogenated pyridines.

Approaches from Pyridine Nitrile Precursors and Subsequent Functionalization

A common and effective route to nicotinaldehyde involves the use of 3-cyanopyridine (B1664610) (nicotinonitrile) as a starting material. wikipedia.orggoogleapis.com The nitrile group provides a versatile handle that can be converted to the aldehyde functionality through reductive methods.

One established method is the catalytic hydrogenation of 3-cyanopyridine. googleapis.comwikipedia.org This reaction is typically carried out using a Raney-nickel catalyst in an acidic aqueous medium. googleapis.com The conditions must be carefully controlled to achieve selective reduction to the aldehyde and prevent over-reduction to the corresponding alcohol or other side products. The use of strong acids like sulfuric or oxalic acid has been reported, though these can poison the catalyst. googleapis.com Milder conditions using carboxylic acids at a controlled pH (3.5 to 7) can improve yields and reduce catalyst corrosion. googleapis.com

Another approach is the Stephen aldehyde synthesis, which involves the reduction of the nitrile to an iminium ion intermediate using stannous chloride in an ethereal solvent saturated with hydrogen chloride. google.com Subsequent hydrolysis of this intermediate yields the desired aldehyde. This method has been successfully applied to the synthesis of pyridine-4-carboxaldehyde from 4-cyanopyridine, demonstrating its applicability to pyridine systems. google.com

Furthermore, vapor-phase reactions have been explored, where a mixture of cyanopyridine, water, and formic acid is passed over a heated catalyst, such as thoria-alumina, to produce the corresponding pyridine aldehyde. google.com

Reductive Transformations of Nicotinic Acid Derivatives (e.g., Morpholinamides) for Aldehyde Generation

The direct reduction of nicotinic acid to nicotinaldehyde is challenging due to the stability of the carboxylic acid group and the propensity for over-reduction. A more controlled approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an amide, which can then be selectively reduced.

A particularly effective method utilizes nicotinic acid morpholinamide as a precursor. google.comgoogle.com This strategy has been shown to be advantageous for producing various substituted nicotinaldehydes. The process involves the reduction of the corresponding nicotinic acid morpholinamide with a suitable reducing agent. google.com Lithium alkoxyaluminum hydrides, such as triethoxylithium aluminum hydride (LiAlH(OEt)₃), are preferred for this transformation, as they offer greater selectivity compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄). google.com

The synthesis of the morpholinamide precursor itself is typically achieved by reacting the nicotinic acid with thionyl chloride to form the acid chloride, which is then treated with morpholine (B109124). google.com Alternatively, direct condensation between the nicotinic acid and morpholine can be accomplished by heating in a solvent like xylene with azeotropic removal of water. google.comgoogle.com The subsequent reduction of the morpholinamide to the aldehyde can proceed in high yield, even at room temperature, which is a significant advantage for large-scale industrial processes. google.com

Table 1: Comparison of Reducing Agents for Nicotinic Acid Derivatives

Precursor Reducing Agent Product Yield Reference
5-(4-fluorophenyl)pyridine-3-carboxylic acid morpholinamide LiAlH(OEt)₃ 5-(4-fluorophenyl)nicotinaldehyde 98% google.com
5-bromopyridine-3-carboxylic acid morpholinamide LiAlH(OEt)₃ 5-bromonicotinaldehyde 55.7% google.com

Halogenation and Subsequent Functionalization Strategies on the Pyridine Ring

Introducing a halogen atom onto the pyridine ring provides a synthetic handle for further functionalization, including the introduction of a formyl group. Halogenated pyridines, such as 6-chloronicotinonitrile or 6-bromonicotinic acid, can serve as versatile intermediates.

The formylation of a pyridine ring can be achieved through various methods, although it is generally more challenging than with electron-rich aromatic systems due to the electron-deficient nature of pyridine. wikipedia.org The Vilsmeier-Haack reaction, which uses a mixture of dimethylformamide (DMF) and phosphorus oxychloride, is a classic method for formylating electron-rich heterocycles and can be applied to certain pyridine derivatives. researchgate.net Another approach involves metalation of the pyridine ring, followed by reaction with a formylating agent. For example, a halopyridine can undergo lithium-halogen exchange with an organolithium reagent at low temperature. The resulting pyridyllithium species can then be quenched with a formyl equivalent, such as DMF, to introduce the aldehyde group.

Alternatively, a halogen at a specific position can be used to direct the introduction of other functional groups that are later converted to the aldehyde. For instance, a 6-halopyridine derivative can be subjected to a cross-coupling reaction to install a group that can be subsequently oxidized to the aldehyde.

Formation of the 6-Arylpyridine Linkage

The construction of the C-C bond between the 6-position of the nicotinaldehyde core and the 4-position of the ethylthiophenyl group is a critical step in the synthesis of the target molecule. Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Stille) at the Pyridine 6-Position

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds, including 6-arylpyridines. The Suzuki, Negishi, and Stille reactions are prominent examples, each with its own set of advantages regarding substrate scope, functional group tolerance, and reaction conditions.

Suzuki Coupling: The Suzuki-Miyaura coupling is one of the most versatile methods for C-C bond formation. sigmaaldrich.com It typically involves the reaction of a halo-substituted pyridine (e.g., 6-bromonicotinaldehyde) with a phenylboronic acid derivative (e.g., 4-(ethylthio)phenylboronic acid) in the presence of a palladium catalyst and a base. sigmaaldrich.comchangfengchem.com The catalyst system often consists of a palladium source like Pd(PPh₃)₄ or Pd(OAc)₂ and a phosphine (B1218219) ligand. The reaction is known for its high efficiency, tolerance of various functional groups, and the use of relatively stable and less toxic organoboron reagents. changfengchem.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. This method is particularly valued for its high reactivity and functional group tolerance. google.com For the synthesis of 6-(4-(ethylthio)phenyl)nicotinaldehyde, this would involve coupling a 6-halonicotinaldehyde derivative with a (4-(ethylthio)phenyl)zinc halide reagent. The organozinc species is typically prepared in situ from the corresponding aryl halide. The use of catalysts like PdCl₂(PPh₃)₂ has been effective for the coupling of zincated pyridine derivatives. rsc.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orgacsgcipr.org The organostannanes are stable to air and moisture, making them convenient to handle, though their toxicity is a drawback. wikipedia.orgnih.gov The synthesis could proceed by reacting a 6-halonicotinaldehyde with a (4-(ethylthio)phenyl)trialkylstannane or, conversely, a 6-(trialkylstannyl)nicotinaldehyde with a 4-(ethylthio)aryl halide. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. acsgcipr.org

Table 2: Overview of Cross-Coupling Reactions for 6-Arylpyridine Synthesis

Reaction Arylating Agent Pyridine Substrate Catalyst System (Typical) Key Features
Suzuki Arylboronic acid/ester Halopyridine Pd(0) or Pd(II) complex + Base High functional group tolerance, stable reagents. sigmaaldrich.comchangfengchem.com
Negishi Organozinc halide Halopyridine Pd or Ni complex High reactivity, good for complex molecules. google.com

Directed Arylation Methods for Pyridine Derivatives

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. orgsyn.org These methods involve the direct activation of a C-H bond on the pyridine ring and subsequent coupling with an aryl partner.

For pyridines, C-H activation is often directed to the C-2 or C-6 position. One strategy involves the use of pyridine N-oxides. The N-oxide functionality can act as a directing group, facilitating palladation at the C-2 position. wikipedia.orgresearchgate.net This palladated intermediate can then undergo reaction with an aryl halide to form the 2-arylpyridine N-oxide, which can subsequently be deoxygenated to afford the final product.

Another approach is the Rh(I)-catalyzed direct arylation of pyridines with aryl bromides, which provides a rapid route to bis(hetero)aryl products from readily available starting materials. orgsyn.org Furthermore, methods for direct arylation without a transition metal catalyst have been developed, using reagents like phenylhydrazine (B124118) hydrochloride, although these may require a large excess of the pyridine substrate. wikipedia.org The regioselectivity of direct arylation can also be influenced by the electronic properties of substituents on the pyridine ring. Electron-withdrawing groups can direct arylation to specific positions, complementing other functionalization methods. googleapis.com

Introduction and Modification of the Ethylthio Moiety

The formation of the aryl-sulfur bond is a critical step in the synthesis of this compound. This is typically achieved through thioetherification reactions, which can be broadly categorized into electrophilic and nucleophilic pathways on the phenyl ring.

Electrophilic and Nucleophilic Thioetherification Reactions on the Phenyl Ring

The creation of aryl thioethers is a fundamental transformation in organic synthesis due to the prevalence of this moiety in pharmaceuticals and materials science. researchgate.net The primary methods involve the reaction of a sulfur-based nucleophile with an electrophilic aromatic ring or, conversely, an electrophilic sulfur species with a nucleophilic arene.

Nucleophilic Aromatic Substitution (SNA_r): In this pathway, a thiol or thiolate, acting as the nucleophile, displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups. An efficient protocol for synthesizing nonsymmetrical aryl thioethers involves the nucleophilic aromatic substitution of nitroarenes by thiols, using potassium phosphate (B84403) as a catalyst. researchgate.net This method tolerates a range of electron-withdrawing groups, providing thioethers in good to excellent yields. researchgate.net

Electrophilic Aromatic Substitution (S_EAr): While less common for direct thioetherification, electrophilic pathways can also be employed. In these reactions, a source of electrophilic sulfur reacts with an electron-rich aromatic ring. The benzene (B151609) ring acts as a nucleophile in these reactions. youtube.com The reactivity of the ring is enhanced by electron-donating groups, which make the ring more nucleophilic. youtube.com

Metal-Catalyzed Cross-Coupling: Transition metal catalysis has become the most versatile and widely used method for forming C-S bonds. These reactions typically involve the coupling of an aryl halide or triflate with a thiol or its equivalent. thieme-connect.com The general mechanism involves the oxidative addition of the metal catalyst (commonly copper or palladium) into the aryl halide bond, followed by coordination of the thiol and subsequent reductive elimination to yield the aryl thioether product. acsgcipr.org Copper-catalyzed Ullmann-type couplings were among the first methods developed, initially requiring high temperatures. thieme-connect.com Modern systems, often employing a copper(I) salt with a nitrogen-containing ligand, operate at much lower temperatures. thieme-connect.com

A variety of sulfur sources can be utilized in these reactions. Beyond simple thiols, reagents like disulfides, sodium thiosulfate, and xanthates serve as effective thiol surrogates, with the latter being advantageous due to their stability and lack of odor. thieme-connect.commdpi.comnih.gov

Reaction TypeKey ReagentsTypical Catalyst/ConditionsKey Feature
Nucleophilic Aromatic Substitution (SNA_r)Aryl halide (with EWG), Thiol/ThiolateBase (e.g., K₃PO₄), often catalyst-freeRequires electron-deficient aryl ring. researchgate.net
Copper-Catalyzed Cross-CouplingAryl halide, ThiolCu(I) salt, Ligand (e.g., oxalic diamide), BaseBroad scope for aryl halides and thiols. thieme-connect.com
Palladium-Catalyzed Cross-CouplingAryl halide, ThiolPd catalyst, Ligand (e.g., phosphine), BaseHigh efficiency and functional group tolerance.
Photoredox/Nickel Dual CatalysisAryl bromide, Thiol, AlkylsilicateRu photocatalyst, Ni catalyst, LightTolerates protic functional groups. acs.org

Pre-functionalization of Aryl Halides for Thioether Incorporation

A common and highly effective strategy for synthesizing aryl thioethers involves using pre-functionalized aryl halides as the electrophilic coupling partner. This approach provides a reliable and modular route to the desired products.

The choice of halogen on the aryl ring can influence reactivity. Aryl iodides and bromides are generally more reactive than the less expensive but more inert aryl chlorides. researchgate.net However, significant progress has been made in developing catalytic systems capable of activating aryl chlorides. For instance, a system using a copper(I) iodide (CuI) and an oxalic diamide (B1670390) ligand has been shown to effectively couple both aromatic and aliphatic thiols with aryl chlorides. thieme-connect.com Similarly, palladium-based catalysts with specific phosphine ligands can achieve excellent yields from a wide range of aryl chlorides and thiols. thieme-connect.com

Recent innovations have further expanded the scope of these reactions. A dual catalytic system using photoredox and nickel catalysis enables the thioetherification of various aryl and heteroaryl bromides. acs.org In this process, an alkylsilicate generates an alkyl radical that serves as a hydrogen atom abstractor from a thiol, creating a thiyl radical. This reactive sulfur species then enters a nickel-mediated cross-coupling cycle with the aryl bromide to form the thioether. acs.org This method is notable for its tolerance of a wide range of functional groups, including acidic moieties. acs.org

Another approach bypasses the use of odorous thiols by employing xanthates as thiol-free reagents. mdpi.com Xanthates can react with aryl halides under transition-metal-free and base-free conditions to generate aryl thioether derivatives, offering a greener and more user-friendly alternative. mdpi.com

Aldehyde Group Manipulation and Functionalization

The aldehyde group in the nicotinaldehyde scaffold is a versatile handle for a wide array of chemical transformations. These include asymmetric additions to create chiral centers, redox reactions to access other oxidation states, and participation in complex multi-component reactions to rapidly build molecular diversity.

Catalytic Asymmetric Transformations Involving the Aldehyde Carbonyl

Catalytic asymmetric synthesis provides a powerful means to generate enantioenriched molecules from prochiral substrates like aldehydes. In the context of the nicotinaldehyde scaffold, the aldehyde carbonyl is an ideal electrophile for asymmetric nucleophilic additions.

Organocatalysis, which utilizes small, chiral organic molecules as catalysts, has emerged as a key technology in this area. youtube.com Proline, a naturally occurring amino acid, is a highly effective bifunctional catalyst. youtube.com It can react with an aldehyde to form a nucleophilic enamine intermediate, while its carboxylic acid group can activate a second electrophile via hydrogen bonding. youtube.com This dual activation strategy enables highly enantioselective and diastereoselective aldol (B89426) reactions, forming new carbon-carbon bonds and up to two new stereogenic centers. youtube.com

Enzymes also serve as powerful catalysts for asymmetric synthesis. nih.gov For example, flavin-dependent 'ene'-reductases (EREDs) have been engineered through directed evolution to catalyze the asymmetric carbohydroxylation of alkenes, producing enantioenriched tertiary alcohols. nih.gov While not a direct transformation of the aldehyde, this highlights the potential of biocatalysis to control stereochemistry in complex transformations that could be adapted to aldehyde-derived substrates.

Catalytic ApproachCatalyst TypeTypical TransformationKey Principle
Asymmetric OrganocatalysisChiral small molecules (e.g., Proline)Aldol, Mannich, Michael reactionsFormation of chiral intermediates (enamines, iminium ions) to direct stereochemistry. youtube.comyoutube.com
Asymmetric Metal CatalysisChiral metal complexes (e.g., Ir, Rh)Hydrogenation, AnnulationChiral ligands on a metal center create a chiral environment for the reaction. capes.gov.br
Photoenzymatic CatalysisEngineered Enzymes (e.g., EREDs)CarbohydroxylationThe protein scaffold provides a precisely tuned chiral pocket to control reaction outcomes. nih.gov

Reductive and Oxidative Functionalizations of the Aldehyde

The aldehyde group exists at an intermediate oxidation state, allowing for both facile reduction to a primary alcohol and oxidation to a carboxylic acid. These transformations are fundamental in organic synthesis for modifying the electronic and structural properties of the molecule.

Reductive Functionalizations: The reduction of the aldehyde on the nicotinaldehyde scaffold to a primary alcohol can be achieved using a variety of standard reducing agents. Common methods include the use of hydride reagents like sodium borohydride (B1222165) or catalytic hydrogenation. nih.gov More advanced reductive couplings have also been developed. For example, an organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes can be promoted by an in situ generated pyridine-boryl radical. rsc.org This metal-free method forms a new C-C bond and demonstrates broad substrate scope. rsc.org Recently, iron-based catalysts on functionalized graphene oxide have been used for the selective reductive conversion of CO₂ to methylene-bridged compounds, showcasing novel catalytic platforms for reductive functionalization under mild conditions. bohrium.comnih.govresearchgate.net

Oxidative Functionalizations: The aldehyde can be readily oxidized to the corresponding carboxylic acid. This transformation can be accomplished using a range of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). youtube.com These oxidative processes are crucial for creating analogs where a carboxylic acid group is required for biological activity or as a handle for further synthetic manipulations, such as amide bond formation.

Multi-Component Reactions Utilizing the Nicotinaldehyde Scaffold

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govtcichemicals.com These reactions are prized for their atom economy, step economy, and ability to rapidly generate libraries of complex molecules. tcichemicals.comrsc.org The aldehyde functionality of the nicotinaldehyde scaffold makes it an ideal component for several classic and modern MCRs.

Notable examples of MCRs involving aldehydes include:

Ugi Reaction: A four-component reaction (4-CR) between an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino-amide. A three-component version (U-3CR) is also possible without the carboxylic acid component. nih.gov

Strecker Reaction: The first described MCR, this three-component reaction involves an aldehyde, an amine, and a cyanide source to synthesize α-aminonitriles, which are precursors to α-amino acids. nih.govtcichemicals.com

Hantzsch Dihydropyridine Synthesis: A three-component reaction of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to form 1,4-dihydropyridine (B1200194) derivatives. tcichemicals.com

Biginelli Reaction: This reaction combines an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to yield dihydropyrimidinones. tcichemicals.com

Petasis (Borono-Mannich) Reaction: A three-component reaction of an aldehyde, an amine, and a boronic acid to form substituted amines. nih.gov

The ability of the nicotinaldehyde scaffold to participate in these reactions allows for the efficient synthesis of a diverse range of complex heterocyclic structures, which is particularly valuable in medicinal chemistry and drug discovery. nih.govrug.nl

Chemical Reactivity and Derivatization of 6 4 Ethylthio Phenyl Nicotinaldehyde

Reactions of the Aldehyde Functionality

The aldehyde group is a highly reactive functional group that readily participates in numerous organic reactions, making it a prime site for derivatization.

The electrophilic carbon of the aldehyde group in 6-(4-(Ethylthio)phenyl)nicotinaldehyde is susceptible to attack by nucleophiles. This reactivity is fundamental to several important carbon-carbon bond-forming reactions, including Knoevenagel and Aldol (B89426) condensations.

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound to the aldehyde, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org For this compound, a Knoevenagel condensation with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) would lead to the formation of a new, conjugated system. The electron-withdrawing nature of the nitrile or ester groups on the active methylene compound facilitates the initial deprotonation. orientjchem.org A variation known as the Doebner modification uses pyridine (B92270) as the solvent and is particularly effective when one of the activating groups is a carboxylic acid, often leading to subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

Aldol Condensation: In an aldol reaction, an enol or enolate ion reacts with the carbonyl group. lumenlearning.com A self-condensation of this compound is unlikely as it lacks α-hydrogens. However, it can readily participate in a "crossed" or Claisen-Schmidt aldol condensation. lumenlearning.comazom.com In this reaction, this compound would act as the electrophilic partner, reacting with an enolizable ketone or aldehyde (e.g., acetone, acetophenone) in the presence of a base. magritek.com Heating the initial β-hydroxy aldehyde or ketone addition product typically results in dehydration to form a stable, conjugated α,β-unsaturated carbonyl compound, also known as an enone. masterorganicchemistry.compressbooks.pub

The table below summarizes potential condensation reactions.

Reaction TypeReactantCatalyst/ConditionsExpected Product Type
Knoevenagel CondensationMalononitrileWeak base (e.g., piperidine)α,β-Unsaturated dinitrile
Knoevenagel CondensationEthyl CyanoacetateWeak baseα,β-Unsaturated cyanoester
Aldol CondensationAcetoneBase (e.g., NaOH), Heatα,β-Unsaturated ketone (enone)
Aldol CondensationAcetophenoneBase (e.g., NaOH), HeatChalcone-like α,β-unsaturated ketone

The aldehyde functionality serves as a crucial starting point for constructing new heterocyclic rings fused to or substituted on the parent molecule.

Heterocycle Annulation: The aldehyde can participate in multi-component reactions to build complex heterocyclic systems. For instance, in a reaction analogous to the synthesis of wikipedia.orgnrochemistry.comdithiolo[3,4-b]pyridines, this compound could react with a compound like cyanoacetamide and a sulfur source in the presence of a base to form a new fused ring system. nih.gov Acid-promoted cyclization is another powerful method. Phenylethyl-substituted pyridinecarboxaldehydes have been shown to undergo cyclization in acidic media, such as triflic acid, to generate polycyclic structures like benzo nih.govrsc.orgcyclohepta[1,2-b]pyridines. nih.gov

1,3-Dipolar Cycloadditions: While the aldehyde itself is not a 1,3-dipole, it can be converted into a derivative that is. For example, the aldehyde can be reacted with an amino acid ester to form an azomethine ylide precursor. This intermediate can then undergo a [3+2] cycloaddition with a dipolarophile, such as an alkene or alkyne, to construct five-membered nitrogen-containing heterocycles. amazonaws.com This strategy is a powerful tool for building complex pyrrolidine-based structures. amazonaws.com

The table below outlines potential cyclization pathways.

Reaction TypeKey ReagentsIntermediate/Product Class
Heterocycle AnnulationCyanoacetamide, Sulfur source, BaseFused Thienopyridine derivative
Acid-Promoted CyclizationStrong acid (e.g., Triflic acid)Polycyclic aromatic systems
1,3-Dipolar CycloadditionAmino acid ester, Dipolarophile (e.g., N-phenylmaleimide)Pyrrolidine-fused heterocycle

The conversion of the carbonyl group into a carbon-carbon double bond (olefination) is a fundamental transformation.

Wittig Reaction: The Wittig reaction is a highly reliable method for converting aldehydes into alkenes. wikipedia.orglibretexts.org This reaction involves a phosphonium (B103445) ylide (Wittig reagent) reacting with the aldehyde. mnstate.edu The reaction is advantageous because the position of the newly formed double bond is fixed, avoiding the formation of isomeric mixtures that can occur in elimination reactions. libretexts.org The stereochemical outcome (E or Z-alkene) can often be controlled by the choice of the ylide (stabilized or non-stabilized) and the reaction conditions. wikipedia.orgharvard.edu For this compound, reaction with methylenetriphenylphosphorane (B3051586) would yield the corresponding vinyl-substituted pyridine.

The table below details the expected outcome of a Wittig reaction.

Reaction TypeReagentProduct
Wittig ReactionMethylenetriphenylphosphorane (Ph3P=CH2)6-(4-(Ethylthio)phenyl)-3-vinylpyridine
Wittig Reaction(Triphenylphosphoranylidene)acetaldehydeα,β-Unsaturated aldehyde

Transformations Involving the Pyridine Heterocycle

The pyridine ring itself is a site for chemical modification, offering pathways to alter the electronic properties and steric profile of the molecule.

The lone pair of electrons on the pyridine nitrogen atom allows for electrophilic attack at the nitrogen center.

N-Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide or a peroxy acid. The resulting N-oxide, analogous to 4-Pyridinecarboxaldehyde N-oxide, would exhibit altered reactivity. sigmaaldrich.com The N-oxide group can activate the pyridine ring for further functionalization and can also be subsequently removed if desired.

N-Alkylation: The pyridine nitrogen is nucleophilic and can be alkylated using alkyl halides. This reaction results in the formation of a quaternary pyridinium (B92312) salt. The introduction of a positive charge on the pyridine ring significantly alters the electronic properties of the molecule, making the ring more susceptible to nucleophilic attack.

The aromaticity of the pyridine ring can be overcome under certain conditions to allow for addition reactions or rearrangements.

Hydrogenation: The pyridine ring can be reduced (hydrogenated) to a piperidine (B6355638) ring, although this typically requires more forcing conditions than the reduction of a simple benzene (B151609) ring, such as high-pressure hydrogen gas in the presence of a metal catalyst. nih.gov Selective reduction of the pyridine ring while preserving the aldehyde and thioether functionalities would be a synthetic challenge but could provide access to saturated heterocyclic scaffolds.

Rearrangements and Cyclizations: Under specific conditions, such as those mediated by certain metals or strong acids, the pyridine ring can participate in rearrangements or cyclization reactions. For example, ketoxime acetates derived from related aromatic ketones have been shown to undergo radical cyclization to form pyridine rings. orgsyn.org While starting from the aldehyde would require an initial transformation, it highlights the potential for constructing novel fused systems by engaging the pyridine ring itself in the bond-forming process.

Reactivity of the 4-(Ethylthio)phenyl Substituent

The 4-(ethylthio)phenyl group offers two primary centers for chemical transformation: the sulfur atom of the thioether linkage and the aromatic phenyl ring itself. These sites allow for a range of derivatization reactions, including oxidation and electrophilic aromatic substitution.

The thioether (sulfide) linkage is susceptible to oxidation, a reaction that can proceed in a stepwise manner to yield the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. researchgate.net This transformation is one of the most fundamental reactions of thioethers. The initial oxidation to the sulfoxide is generally more facile than the subsequent oxidation to the sulfone. researchgate.net

Control over the reaction outcome—selectively stopping at the sulfoxide or proceeding to the sulfone—can often be achieved by carefully managing the stoichiometry of the oxidizing agent and the reaction conditions. organic-chemistry.org A wide array of reagents has been developed for the oxidation of aryl sulfides. researchgate.net Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant; its reactivity can be modulated through the use of various catalysts. researchgate.netorganic-chemistry.org For instance, different catalyst systems can selectively produce either sulfoxides or sulfones from the same starting sulfide (B99878) using H₂O₂. organic-chemistry.org Other powerful oxidizing agents include urea-hydrogen peroxide (UHP), peroxy acids, and specialized reagents like Selectfluor, which can provide nearly quantitative yields of sulfones. organic-chemistry.orgorganic-chemistry.org

The table below summarizes common laboratory reagents used for the oxidation of aryl thioethers to the corresponding sulfoxides and sulfones.

Table 1: Reagents for Oxidation of Aryl Thioethers

Transformation Reagent(s) General Conditions
Thioether to Sulfoxide Hydrogen Peroxide (H₂O₂), often with a catalyst (e.g., Sc(OTf)₃, Tantalum Carbide) organic-chemistry.org Controlled stoichiometry (approx. 1 equivalent of oxidant), often at room temperature. researchgate.netorganic-chemistry.org
m-Chloroperbenzoic acid (m-CPBA) Typically 1 equivalent of m-CPBA in a chlorinated solvent at low temperature (e.g., 0 °C).
Urea-Hydrogen Peroxide (UHP) organic-chemistry.org Solid-state or in a suitable solvent. organic-chemistry.org
Thioether to Sulfone Hydrogen Peroxide (H₂O₂), often with a catalyst (e.g., Sodium Tungstate, Niobium Carbide) researchgate.netorganic-chemistry.org Excess oxidant (>2 equivalents), sometimes with heating. organic-chemistry.orgresearchgate.netorganic-chemistry.org
Oxone® (Potassium peroxymonosulfate) In a solvent mixture such as methanol/water at room temperature. orientjchem.org

The phenyl ring of the 4-(ethylthio)phenyl substituent can undergo electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. The outcome of this reaction is governed by the directing effect of the existing substituents on the ring. The ethylthio (-SEt) group is an activating, ortho-, para-directing group. libretexts.org This is because the sulfur atom's non-bonding electrons can stabilize the cationic intermediate (the arenium ion) formed during the electrophilic attack via resonance. youtube.com

In the case of this compound, the para-position on the phenyl ring is already occupied by the pyridine ring. Therefore, electrophilic substitution is predicted to occur at the positions ortho to the ethylthio group (C3 and C5 of the phenyl ring).

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can be achieved using standard electrophilic halogenating agents. The reaction of benzene derivatives with halogens in the presence of a Lewis acid like FeCl₃ or FeBr₃ is a common method for halogenation. byjus.com For activated rings, milder reagents are often sufficient.

Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This is typically accomplished by using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comalevelh2chemistry.com This combination generates the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the substitution reaction. masterorganicchemistry.comuomustansiriyah.edu.iq The nitronium ion is then attacked by the electron-rich aromatic ring to form the nitro-substituted product after a proton is lost. byjus.commasterorganicchemistry.com

The table below outlines representative conditions for the electrophilic functionalization of activated aromatic rings.

Table 2: Reagents for Electrophilic Aromatic Substitution of the 4-(Ethylthio)phenyl Group

Reaction Reagent(s) Expected Regioselectivity
Bromination Bromine (Br₂) with a Lewis acid (e.g., FeBr₃) or N-Bromosuccinimide (NBS) Ortho to the ethylthio group
Chlorination Chlorine (Cl₂) with a Lewis acid (e.g., AlCl₃, FeCl₃) Ortho to the ethylthio group

Role As a Synthetic Intermediate and Organic Building Block

6-(4-(Ethylthio)phenyl)nicotinaldehyde as a Versatile Synthetic Scaffold

The structure of this compound is a prime example of a versatile synthetic scaffold. The pyridine (B92270) ring, a common motif in pharmacologically active compounds, is appended with a phenyl ring bearing an ethylthio group. lifechemicals.com This thioether linkage can be a site for further functionalization, for instance, through oxidation to the corresponding sulfoxide (B87167) or sulfone, thereby modulating the electronic properties of the entire molecule. The aldehyde group is a key functional handle, enabling a wide array of chemical transformations.

The general class of functionalized pyridines is considered a valuable building block in both organic synthesis and medicinal chemistry due to their presence in numerous natural products and FDA-approved drugs. lifechemicals.com The strategic placement of the aldehyde and the ethylthiophenyl group on the pyridine core makes this compound a desirable starting material for constructing diverse molecular frameworks. nih.govresearchgate.netbldpharm.combldpharm.com

Application in the Synthesis of Complex Organic Molecules

The reactivity of the aldehyde and the pyridine nitrogen atom allows this compound to be a precursor for a variety of more complex organic structures, particularly those involving heterocyclic systems.

The aldehyde functionality of this compound is a gateway to the synthesis of fused heterocyclic systems. Through condensation reactions with various binucleophiles, the aldehyde can participate in ring-closing reactions to form polycyclic structures. For example, reaction with aminopyrazoles or other amino-substituted heterocycles can lead to the formation of pyrazolo[3,4-b]pyridines or other related fused systems. These types of reactions are a common strategy for building complex heterocyclic libraries. nih.govresearchgate.net

The synthesis of fused pyridine derivatives often involves the intramolecular cyclization of suitably functionalized pyridine precursors. nih.govnih.gov Starting from a compound like this compound, a reaction sequence could involve the conversion of the aldehyde to a group that can react with a substituent introduced at another position on the pyridine ring, leading to the formation of a new fused ring.

Table 1: Examples of Reactions for Fused Pyridine Synthesis

Starting Material TypeReagentResulting Fused SystemReference
AminopyridinecarbonitrileMalononitrile1,8-Naphthyridine derivative nih.govresearchgate.net
Pyridine HydrazideAcetic AcidPyrazolo-[3,4-b]-pyridine nih.gov
Pyridine HydrazidePhthalic AnhydridePyridinyl-phthalazinedione nih.gov

The synthesis of this compound itself, likely via a Suzuki cross-coupling reaction, is a testament to the methods used to create functionalized pyridines. nih.gov A common route would involve the palladium-catalyzed coupling of a halonicotinaldehyde (e.g., 6-chloronicotinaldehyde) with 4-(ethylthio)phenylboronic acid. This method is highly efficient for creating C-C bonds and introducing aryl substituents onto a pyridine ring. nih.gov

Once formed, the aldehyde group can undergo a plethora of standard organic transformations. These include:

Oxidation to the corresponding carboxylic acid (nicotinic acid derivative).

Reduction to the alcohol (pyridinemethanol derivative).

Reductive amination to introduce a variety of amino functionalities.

Wittig-type reactions to form alkenes.

Condensation reactions to form imines, hydrazones, or oximes.

Each of these transformations yields a new, functionalized pyridine derivative that can serve as an intermediate for further synthetic steps. ijpsonline.com The Suzuki coupling reaction is a powerful tool for synthesizing a wide range of biaryl compounds, including various pyridine derivatives that are important in materials science and as bioactive compounds. nih.gov

Table 2: Suzuki Coupling for the Synthesis of Aryl Nicotinaldehydes

HalopyridineArylboronic AcidCatalystBaseSolventYieldReference
2-BromonicotinaldehydeVarious Arylboronic AcidsPd(PPh₃)₄K₃PO₄Dioxane/WaterGood to Excellent nih.gov

Considerations in Ligand Design and Coordination Chemistry

The nitrogen atom of the pyridine ring and the aldehyde's oxygen atom in this compound make it a potential bidentate ligand for coordinating with metal ions.

Nicotinaldehyde Derivatives as Ligands for Transition Metals

Nicotinaldehyde and its derivatives are known to act as ligands for a variety of transition metals. The pyridine nitrogen is a classic Lewis base that readily coordinates to metal centers. The adjacent aldehyde group can also participate in coordination, leading to the formation of a stable five-membered chelate ring. The specific derivative, this compound, also contains a soft sulfur donor in the ethylthio group, which could potentially coordinate to softer metal ions or participate in bridging interactions.

The coordination of such ligands to transition metals like copper, nickel, or palladium can lead to the formation of well-defined metal complexes. nih.govrsc.org The electronic properties of the ligand, influenced by the electron-donating or -withdrawing nature of its substituents, will directly impact the properties of the resulting metal complex.

Structure-Reactivity Relationships in Metal-Ligand Complexes for Catalysis

The relationship between the structure of a ligand and the reactivity of its metal complex is a fundamental concept in catalysis. rsc.orgrsc.org For a ligand like this compound, modifications to its structure can tune the catalytic activity of the corresponding metal complex.

For instance, altering the substituents on the phenyl ring would change the electron density at the pyridine nitrogen and, consequently, the donor strength of the ligand. A more electron-donating group would increase the electron density on the metal center, which could enhance its reactivity in certain catalytic cycles, such as oxidative addition. Conversely, an electron-withdrawing group would make the metal center more electron-deficient. The interplay between the electronic and steric properties of the ligand is crucial in determining the outcome of a catalytic reaction. researchgate.netstrath.ac.uk The efficiency of catalytic processes often depends on a delicate balance of these factors, and the ability to fine-tune the ligand structure is key to developing new and improved catalysts. rsc.orgnih.gov

Computational and Theoretical Studies on 6 4 Ethylthio Phenyl Nicotinaldehyde

Electronic Structure and Molecular Conformation Analysis

A fundamental aspect of understanding a molecule's properties lies in the analysis of its electronic structure and preferred three-dimensional arrangement, or conformation. For 6-(4-(Ethylthio)phenyl)nicotinaldehyde, this would involve quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the distribution of electrons within the molecule and the energies of its molecular orbitals (HOMO and LUMO).

Key areas for investigation would include:

Molecular Geometry: Determining the optimized bond lengths, bond angles, and dihedral angles that define the most stable conformation of the molecule.

Electron Density Distribution: Mapping the electron density surface to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Frontier Molecular Orbitals (FMO): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Hypothetical Data Table for Electronic Properties:

ParameterHypothetical Calculated ValueSignificance
HOMO Energy-6.5 eVIndicates the ability to donate electrons.
LUMO Energy-1.8 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap4.7 eVReflects chemical reactivity and stability.
Dipole Moment3.2 DMeasures the overall polarity of the molecule.

Note: The data in this table is purely illustrative and not based on actual experimental or computational results for this compound.

Reaction Mechanism Investigations and Transition State Characterization

Computational chemistry provides powerful tools to elucidate the step-by-step pathways of chemical reactions, including the identification of high-energy transition states that govern the reaction rate. For this compound, which possesses an aldehyde functional group, studies could focus on its reactions, such as nucleophilic additions or oxidations.

A typical computational investigation of a reaction mechanism would involve:

Mapping the Potential Energy Surface: Calculating the energy of the system as the reactants are converted into products.

Locating Transition States: Identifying the highest energy point along the reaction coordinate. The structure of the transition state provides crucial insights into the bonding changes during the reaction.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to occur.

In Silico Prediction of Reactivity and Selectivity Profiles

In silico methods, leveraging computational models, can predict how a molecule will behave in different chemical scenarios, including its reactivity and the selectivity of its reactions. nih.govnih.gov For this compound, this could involve predicting its susceptibility to attack at various sites.

Predictive models could assess:

Regioselectivity: In reactions where multiple products are possible, predicting which constitutional isomer will be the major product.

Stereoselectivity: Predicting the preferential formation of one stereoisomer over another.

Quantitative Structure-Activity Relationship (QSAR): If data were available for a series of related compounds, QSAR models could be developed to correlate structural features with chemical reactivity or biological activity. nih.gov

Quantum Chemical Insights into Ligand-Metal Interactions

The pyridine (B92270) nitrogen and the aldehyde oxygen of this compound present potential sites for coordination with metal ions. Quantum chemical calculations can provide a detailed understanding of the nature of these ligand-metal bonds. nih.govnih.gov

Analysis of ligand-metal interactions would typically include:

Binding Energy Calculations: Determining the strength of the interaction between the ligand and various metal ions.

Natural Bond Orbital (NBO) Analysis: Investigating the donor-acceptor interactions between the ligand's orbitals and the metal's orbitals to characterize the nature of the coordinate bond.

Geometric and Electronic Changes upon Coordination: Analyzing how the structure and electronic properties of this compound are altered upon binding to a metal center.

Hypothetical Data Table for Ligand-Metal Interaction:

Metal IonBinding Energy (kcal/mol)Key Interacting Atoms
Zn(II)-25.8Pyridine-N, Aldehyde-O
Cu(II)-30.2Pyridine-N, Aldehyde-O
Ni(II)-28.5Pyridine-N, Aldehyde-O

Note: This data is for illustrative purposes only and does not represent actual calculated values for this compound.

Future Directions in Research on 6 4 Ethylthio Phenyl Nicotinaldehyde

Development of Novel and Sustainable Synthetic Pathways

The synthesis of functionalized pyridine (B92270) derivatives is a cornerstone of organic chemistry, with applications spanning pharmaceuticals to materials. nih.gov For 6-(4-(Ethylthio)phenyl)nicotinaldehyde, future research could prioritize the development of green and efficient synthetic routes.

Current approaches to similar biaryl structures often rely on transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bond between the pyridine and phenyl rings. nih.govrsc.org A key area of future work will be to refine these methods to be more sustainable. This could involve the use of more earth-abundant metal catalysts like copper or iron, or even metal-free coupling conditions. acsgcipr.orgacs.org

The formation of the aryl thioether bond is another critical step. Research could move beyond traditional methods, which can involve malodorous thiols, and explore the use of odorless and stable thiol-free sulfurizing reagents like xanthates. mdpi.com Additionally, developing one-pot or multicomponent reactions where the pyridine ring, the ethylthiophenyl group, and the aldehyde functionality are installed in a single, streamlined process would represent a significant advance in efficiency and sustainability. nih.govresearchgate.netacs.org Such multicomponent strategies are increasingly favored in green chemistry for their atom economy and reduced waste generation. nih.gov

Future synthetic strategies could also leverage innovative starting materials. For instance, methods for constructing nicotinaldehydes from the reassembly and functionalization of N-CF3 pyridinium (B92312) salts have been reported and could be adapted for this specific target. rsc.org Another avenue involves the reduction of corresponding nicotinic acid derivatives, with processes for reducing nicotinic acid morpholinamides to nicotinaldehydes offering a potential route. google.comgoogle.com

A comparative analysis of potential sustainable synthetic routes is presented in the table below.

Synthetic ApproachPotential AdvantagesKey Research Focus
Modified Cross-Coupling High efficiency and functional group tolerance.Development of earth-abundant metal catalysts (e.g., Cu, Fe); Ligand design for improved reactivity and stability.
Thiol-Free Thioetherification Avoids the use of volatile and odorous thiols.Exploration of novel sulfur transfer reagents; Optimization of reaction conditions for high yields.
Multicomponent Reactions Increased atom economy; Reduced number of synthetic steps and purification stages.Design of novel reaction cascades; Investigation of catalyst systems that can mediate multiple bond formations.
Novel Starting Materials Access to diverse substitution patterns; Potential for more direct synthetic pathways.Adaptation of methods like pyridinium salt reassembly; Optimization of selective reduction of nicotinic acid derivatives.

Exploration of Unprecedented Chemical Transformations

The unique combination of functional groups in this compound—the aldehyde, the pyridine nitrogen, and the thioether—opens the door to a wide array of potential chemical transformations that have yet to be explored for this specific molecule.

The aldehyde group is a versatile handle for a multitude of reactions. Beyond standard transformations like oxidation to a carboxylic acid or reduction to an alcohol, future research could investigate more complex reactions. For instance, it can participate in various condensation reactions to form larger, more complex structures. ambeed.com The Stetter reaction, a cyanide-catalyzed conjugate addition of aldehydes, could be explored to introduce new carbon-carbon bonds. wikipedia.org Furthermore, its role as an electrophile in multicomponent reactions could lead to the synthesis of highly functionalized, polycyclic molecules, such as γ-lactam derivatives. nih.gov

The pyridine nitrogen atom imparts basicity and can be a site for quaternization or coordination to metal centers. The electron-withdrawing nature of the pyridine ring can also influence the reactivity of the attached phenyl ring.

The ethylthioether linkage is another site for potential chemical modification. Oxidation of the sulfur atom to the corresponding sulfoxide (B87167) or sulfone would significantly alter the electronic properties of the molecule, which could be useful for tuning its characteristics for specific applications.

A summary of potential chemical transformations is provided below.

Functional GroupPotential Reaction TypePotential Products
Aldehyde Condensation ReactionsImines, enamines, and other C=N containing compounds.
Nucleophilic AdditionsSecondary alcohols, cyanohydrins.
Multicomponent ReactionsHighly substituted heterocyclic systems (e.g., γ-lactams).
Pyridine Nitrogen QuaternizationPyridinium salts with altered solubility and electronic properties.
CoordinationMetal-organic complexes with potential catalytic or photophysical properties.
Thioether OxidationSulfoxides and sulfones with modified electronic and steric profiles.

Integration into Emerging Fields of Organic Chemistry and Materials Science

The structural motifs present in this compound suggest its potential utility in several cutting-edge areas of research, particularly in materials science and medicinal chemistry.

The biphenyl-like core of the molecule is a common feature in liquid crystals and organic semiconductors. wikipedia.orgrsc.orgbiosynce.com The rigidity and planarity of the biphenyl (B1667301) unit, combined with the electronic properties of the pyridine and thioether groups, could lead to interesting photophysical behaviors. Future research could investigate the synthesis of polymers or coordination polymers incorporating this molecule as a building block. nih.gov Such materials could find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices. google.comresearchgate.netmdpi.com The introduction of the sulfur atom, in particular, can modulate properties like lipophilicity and polarity, which is of interest in the design of bioactive molecules and materials. researchgate.net

In the realm of medicinal chemistry, pyridine and biphenyl structures are prevalent in a wide range of biologically active compounds. biosynce.com The nicotinaldehyde moiety itself is a known building block for various pharmaceuticals. exsyncorp.comchemicalbook.comdrugbank.com Future work could involve the synthesis and biological evaluation of derivatives of this compound for potential applications in areas such as agrochemicals or as intermediates for active pharmaceutical ingredients. google.com The ability to functionalize the molecule at multiple sites offers the potential to create a library of compounds for screening against various biological targets.

Emerging FieldPotential ApplicationRationale
Organic Electronics Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs)The biphenyl-like structure provides rigidity, while the heteroatoms can tune electronic properties for charge transport and emission.
Coordination Polymers/MOFs Catalysis, Gas Storage, SensingThe pyridine nitrogen can coordinate to metal centers, allowing for the construction of extended frameworks.
Medicinal Chemistry Drug Discovery, AgrochemicalsThe pyridine and biphenyl motifs are known pharmacophores; the functional handles allow for derivatization to optimize biological activity.
Liquid Crystals Display TechnologiesThe rigid, elongated structure is a common feature of liquid crystalline molecules.

Q & A

Q. What are the established synthetic routes for 6-(4-(Ethylthio)phenyl)nicotinaldehyde, and how is its structure confirmed?

The synthesis of this compound typically involves multi-step reactions, including coupling of nicotinaldehyde derivatives with ethylthiophenyl groups. A general approach involves:

  • Suzuki-Miyaura coupling to introduce the 4-(ethylthio)phenyl moiety to the nicotinaldehyde core.
  • Protection-deprotection strategies for reactive aldehyde groups during synthesis.

For structural confirmation, spectroscopic techniques are critical:

  • NMR (¹H and ¹³C) : Assign aromatic protons (e.g., δ 8.5–9.5 ppm for aldehyde protons) and ethylthio group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂).
  • IR spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and C-S bonds (~600–700 cm⁻¹).
  • Mass spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass .

Q. How should researchers handle stability issues during storage and handling of this aldehyde?

Aldehydes are prone to oxidation and dimerization. Key considerations include:

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C, preferably in amber vials to prevent light-induced degradation.
  • Stabilization : Use stabilizing agents like 2,4-dinitrophenylhydrazine (DNPH) for derivatization to form stable hydrazones during long-term storage .
  • Purity monitoring : Regular analytical checks via TLC or HPLC to detect degradation products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in cross-coupling reactions?

Yield optimization requires systematic Design of Experiments (DoE) principles:

  • Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki coupling efficiency.
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) with ethereal solvents (THF) to balance reactivity and byproduct formation.
  • Temperature gradients : Elevated temperatures (80–100°C) may accelerate coupling but risk aldehyde decomposition.
  • Additives : Use K₂CO₃ or Cs₂CO₃ as bases to enhance coupling efficiency .

Q. How can contradictory spectroscopic data during structural elucidation be resolved?

Discrepancies in NMR or IR data often arise from impurities or tautomerism. Mitigation strategies include:

  • Multi-technique cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can correlate aldehyde protons with specific carbon environments.
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values for possible tautomers or conformers.
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation if crystallizable .

Q. What role does the ethylthio substituent play in modulating reactivity for downstream applications?

The ethylthio (-S-C₂H₅) group influences reactivity through:

  • Electron-donating effects : Enhances electron density on the phenyl ring, directing electrophilic substitution to specific positions.
  • Steric hindrance : The ethyl group may slow nucleophilic attacks on the aldehyde.
  • Coordination potential : The sulfur atom can act as a ligand in metal-catalyzed reactions, facilitating applications in organometallic synthesis .

Q. What methodologies are effective in analyzing trace impurities in synthesized batches?

Advanced chromatographic and hyphenated techniques are recommended:

  • HPLC-MS : Identify impurities via retention time and fragmentation patterns.
  • GC-FID : Quantify volatile byproducts (e.g., ethyl sulfide).
  • NMR impurity profiling : Use ¹H-NMR with relaxation reagents (e.g., Cr(acac)₃) to detect low-concentration species .

Methodological Recommendations

  • For synthetic challenges , adopt iterative optimization guided by reaction kinetics and in-situ monitoring (e.g., FTIR spectroscopy) .
  • For biological studies , leverage the compound’s aldehyde group for conjugation with biomolecules (e.g., hydrazone formation with antibodies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.